molecular formula C18H14ClN5O2S B2512049 N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 2034345-31-6

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2512049
CAS No.: 2034345-31-6
M. Wt: 399.85
InChI Key: FNPDOSQFQNSKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound that belongs to the class of pyrazole and thiophene derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural characteristics, including the pyrazole ring, thiophene moiety, and oxalamide functional group, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S, with a molecular weight of approximately 384.87 g/mol. The presence of both the pyrazole and thiophene rings is significant for its biological activity.

PropertyValue
Molecular FormulaC18H17ClN4O2S
Molecular Weight384.87 g/mol
CAS Number2034599-78-3
Structural FeaturesPyrazole, Thiophene, Oxalamide

Biological Activity Overview

Research indicates that compounds featuring pyrazole and thiophene rings are associated with a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers such as TNF-α and IL-6.
  • Analgesic Properties : The modulation of ion channels, particularly TRPM8, suggests applications in pain management.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Ion Channel Modulation : The compound may influence TRPM8 channels involved in thermosensation and pain pathways.
  • Enzyme Inhibition : It can act as an inhibitor for various enzymes, impacting metabolic pathways related to inflammation and pain perception.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.

Study 1: Anti-inflammatory Activity

A study evaluated a series of pyrazole derivatives for their ability to inhibit TNF-α production. The results showed that certain derivatives could reduce TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Study 2: Analgesic Effects

Research on TRPM8 channel modulators indicated that compounds similar to this compound could significantly alter pain perception in animal models, suggesting potential therapeutic applications in chronic pain management.

Study 3: Antimicrobial Activity

Another study focused on pyrazole derivatives' antimicrobial properties against E. coli and S. aureus. Results demonstrated that certain compounds exhibited promising antibacterial activity, highlighting the importance of the oxalamide structure in enhancing efficacy .

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-13-5-4-12(10-20)14(9-13)23-18(26)17(25)21-11-15(16-3-1-8-27-16)24-7-2-6-22-24/h1-9,15H,11H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDOSQFQNSKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.